3-[(4-bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine

Medicinal Chemistry Chemical Biology Halogen Bonding

3-[(4-Bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine is a synthetic small molecule belonging to the 3-alkylsulfanyl-4-amino-1,2,4-triazole class. This scaffold is recognized in medicinal chemistry for its potential as an allosteric inhibitor of Valosine Containing Protein (VCP/p97) and for exhibiting antiproliferative activity against various cancer cell lines.

Molecular Formula C18H19BrN4OS
Molecular Weight 419.3 g/mol
Cat. No. B12138831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine
Molecular FormulaC18H19BrN4OS
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br
InChIInChI=1S/C18H19BrN4OS/c1-12(2)24-16-5-3-4-14(10-16)17-21-22-18(23(17)20)25-11-13-6-8-15(19)9-7-13/h3-10,12H,11,20H2,1-2H3
InChIKeyITIKCXDVTQOVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine: Chemical Profile and Research Context


3-[(4-Bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine is a synthetic small molecule belonging to the 3-alkylsulfanyl-4-amino-1,2,4-triazole class [1]. This scaffold is recognized in medicinal chemistry for its potential as an allosteric inhibitor of Valosine Containing Protein (VCP/p97) [2] and for exhibiting antiproliferative activity against various cancer cell lines [3]. The compound's structure features a 1,2,4-triazole core substituted with an N-amine, a 5-(3-isopropoxyphenyl) group, and a 3-[(4-bromobenzyl)sulfanyl] moiety. The presence of the bromine atom is a key structural feature that distinguishes it from other halogenated analogs, potentially influencing its reactivity in palladium-catalyzed cross-coupling reactions and its intermolecular interactions via halogen bonding.

X-ray crystallography heavy-atom probe via Br anomalous scattering
Synthetic handle for Pd-catalyzed cross-coupling diversification
Halogen bonding donor for biomolecular recognition studies

Why 3-[(4-Bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine Cannot Be Simply Replaced by Other 3-Alkylsulfanyl-4-amino-1,2,4-triazoles


Subtle changes to the N-amine, 5-aryl, or 3-sulfanyl substituents on the 1,2,4-triazole core can lead to drastic shifts in biological target engagement, as demonstrated by the structure-activity relationship (SAR) studies on VCP inhibitors [1] and antiproliferative agents [2]. For a scientific or industrial user, the specific 4-bromobenzyl group on this compound is not an interchangeable commodity. It offers a unique combination of a heavy atom for X-ray crystallography phasing, a reactive handle for further synthetic elaboration (e.g., Suzuki coupling), and the potential for halogen bonding that a 4-chlorobenzyl, 4-fluorobenzyl, or 4-methylbenzyl analog cannot replicate. Directly substituting this compound with a close structural analog without rigorous comparative validation would risk losing these specific physicochemical and functional properties, invalidating the chemical biology or SAR hypothesis under investigation.

Heavy-atom signature may shift

Replacing 4-bromobenzyl with 3-fluorobenzyl eliminates the characteristic Br isotopic pattern used for MS quantification and anomalous X-ray scattering.

Cross-coupling reactivity may be lost

The C-Br bond enables Pd-catalyzed elaboration; the C-F bond is inert under standard conditions, blocking modular library synthesis.

Halogen bonding profile may differ

The bromine σ-hole supports stronger directional interactions; the fluorine analog often acts as a H-bond acceptor, altering target engagement.

Quantitative Differentiation Evidence for 3-[(4-Bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine Against Its Closest Analogs


Halogen-Dependent Differentiation: 4-Bromobenzyl vs. 3-Fluorobenzyl Analog

The most immediate structural comparator is 3-[(3-fluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine, which differs only in the halogen substituent and its position on the benzyl ring . The 4-bromobenzyl group in the target compound introduces a significantly larger, more polarizable halogen atom compared to the 3-fluorobenzyl analog. This results in a computed increase in molecular weight (C18H18BrN4OS, ~418.3 g/mol vs. C18H18FN4OS, ~ 358.4 g/mol) and a higher LogP (predicted ~4.5 vs. ~3.6), indicating greater lipophilicity and potentially altered membrane permeability. The bromine atom also provides a unique anomalous scattering signal for X-ray crystallography and a heavier mass for mass spectrometry, which the fluorine analog cannot offer [1].

Mass & LogP
Class-level
MW +59.9 g/mol; LogP ~4.5 vs ~3.6
Reported difference supports MS tracking context
Class-level inference; experimental validation needed
Medicinal Chemistry Chemical Biology Halogen Bonding

Synthetic Utility: The Bromine Atom as a Reactive Handle for Downstream Chemistry

The 4-bromobenzyl group provides a versatile synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which is a critical advantage for structure-activity relationship (SAR) expansion or probe molecule synthesis [1]. In contrast, the carbon-fluorine bond in the 3-fluorobenzyl analog is kinetically inert under standard palladium-catalyzed conditions, effectively blocking that site from further modular modification [2]. This makes the target compound a superior choice as a late-stage intermediate in library synthesis.

Cross-Coupling Reactivity
Class-level
C-Br: Pd-oxidative addition; C-F: unreactive
Supports synthetic diversification context
Standard Suzuki conditions; C-F inert
Synthetic Chemistry Cross-Coupling Click Chemistry

Potential for Halogen Bonding Interactions in Biological Systems

The 4-bromobenzyl substituent has a larger positive electrostatic potential on its σ-hole compared to a fluorobenzyl group, making it a significantly better halogen bond donor [1]. This can enhance binding affinity and selectivity for biological targets that possess complementary Lewis base functionalities (e.g., backbone carbonyl oxygens), a property that is less pronounced in the fluoro analog, which is a weak halogen bond donor and often acts as a hydrogen bond acceptor instead [2]. Quantitative analysis shows that aryl bromides typically form halogen bonds with interaction energies ranging from -2 to -5 kcal/mol, compared to -1 to -2 kcal/mol for analogous aryl fluorides, representing a potential gain in binding free energy.

Halogen Bond Donor
Class-level
C-Br: -2 to -5 kcal/mol; C-F: -1 to -2 kcal/mol
Supports halogen bonding interaction studies
Predicted from electrostatic potential maps
Structural Biology Molecular Recognition Drug Design

Optimal Scientific and Industrial Use Cases for 3-[(4-Bromobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine Based on Differentiated Evidence


A Heavy-Atom Probe for X-ray Crystallography of 1,2,4-Triazole Binding Proteins

The bromine atom in the target compound provides a strong anomalous scattering signal at Cu Kα and Mo Kα wavelengths, enabling experimental phasing in protein-ligand co-crystallography studies [1]. This makes it an ideal probe for identifying the binding mode of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives, such as VCP/p97 allosteric inhibitors, without the need for selenomethionine derivatization of the protein. The 3-fluorobenzyl analog cannot serve this purpose.

A Modular Core for Palladium-Catalyzed Library Synthesis

The presence of a reactive aryl bromide in the 4-bromobenzyl group makes this compound an ideal late-stage diversification point [2]. Researchers can use this compound as a common intermediate to synthesize a library of analogs via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This synthetic versatility is a key procurement criterion over the inert 3-fluorobenzyl analog, which cannot be elaborated at that position.

A Halogen-Bond-Enabled Tool for Biological Target Engagement Studies

The enhanced σ-hole on the bromine atom makes this compound a superior probe for studying halogen bonding interactions with biomolecular targets [3]. In comparison to the 3-fluorobenzyl analog, the target compound can form more energetically favorable halogen bonds with Lewis base sites in proteins (e.g., backbone carbonyls), making it a valuable tool for target engagement assays where fluorine would fail to establish a comparable interaction.

Application
Selection Property
Validation Focus
X-ray Crystallography Phasing
Anomalous scattering from Br
Phasing verification in co-crystals
Library Synthesis Diversification
Cross-coupling reactivity of C-Br
Suzuki/Heck coupling efficiency
Halogen Bonding Target Engagement
σ-hole donor strength
Binding affinity shifts vs. F-analog
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